molecular formula C25H22N4O2 B2413322 1-(4-benzamidobenzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide CAS No. 1251684-59-9

1-(4-benzamidobenzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide

Cat. No.: B2413322
CAS No.: 1251684-59-9
M. Wt: 410.477
InChI Key: RNELERCAEXNPIU-UHFFFAOYSA-N
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Description

1-(4-Benzamidobenzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide is a synthetic small molecule based on an imidazole-4-carboxamide core scaffold, a structure demonstrated in published research to possess significant biological potential. This compound is offered exclusively for scientific research applications. The imidazole-4-carboxamide pharmacophore is recognized in medicinal chemistry for its versatility and ability to interact with various biological targets. Scientific literature indicates that structurally related imidazole-4-carboxamide derivatives have been investigated as potent inhibitors of specific enzymes, including 20-HETE synthase, which is a relevant target in cardiovascular and renal physiology . Furthermore, research on analogous compounds, particularly benzimidazole-4-carboxamides, has shown promising activity as potent PARP-1 (Poly(ADP-ribose) polymerase-1) inhibitors, a key therapeutic target in oncology, with demonstrated in vivo anti-tumor efficacy . Recent studies have also highlighted that the imidazole-4-carboxamide structure itself can exhibit immunomodulatory properties, such as inhibiting the expression of immune checkpoint molecules like PD-L1 and the receptor tyrosine kinase Axl, thereby potentially improving response to chemotherapeutic agents like cisplatin . This suggests potential research applications for this compound in the fields of cancer biology, immunology, and medicinal chemistry, particularly for investigating novel therapeutic strategies and pathways. The compound is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material according to laboratory safety guidelines.

Properties

IUPAC Name

1-[(4-benzamidophenyl)methyl]-N-(3-methylphenyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2/c1-18-6-5-9-22(14-18)28-25(31)23-16-29(17-26-23)15-19-10-12-21(13-11-19)27-24(30)20-7-3-2-4-8-20/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNELERCAEXNPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-benzamidobenzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Intermediate:

    Synthesis of the Imidazole Ring:

    Introduction of the Tolyl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzamidobenzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Building Block for Complex Molecules: The compound serves as a precursor for synthesizing more complex imidazole derivatives, which are crucial in developing new materials and pharmaceuticals.
  • Biology:
    • Antimicrobial Properties: Research indicates potential antimicrobial activity against various pathogens. For instance, studies have shown that related imidazole derivatives exhibit significant inhibition against bacterial strains .
    • Anticancer Activity: The compound's mechanism of action may involve inhibiting specific enzymes linked to cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines .
  • Medicine:
    • Drug Development: Due to its biological activities, this compound is being investigated for potential therapeutic applications. It may interact with molecular targets such as enzymes and receptors, modulating their activity to achieve desired therapeutic effects .
  • Industry:
    • Specialty Chemicals: The compound is utilized in developing specialty chemicals used in various industrial applications, including agrochemicals and pharmaceuticals.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related imidazole derivatives, revealing significant activity against Mycobacterium tuberculosis and other bacterial strains. These findings suggest that 1-(4-benzamidobenzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide could be a promising candidate for further development as an antimicrobial agent.

Anticancer Evaluation

Research focusing on the anticancer properties of imidazole derivatives showed that certain compounds could inhibit key enzymes involved in cancer progression. For example, derivatives similar to 1-(4-benzamidobenzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide demonstrated effective inhibition of cell proliferation in various cancer models.

Data Table: Summary of Applications

Application AreaSpecific UseFindings
ChemistryBuilding block for complex moleculesServes as a precursor for synthesizing new materials
BiologyAntimicrobialSignificant inhibition against bacterial strains
AnticancerEffective against various cancer cell lines
MedicineDrug developmentPotential therapeutic applications targeting specific enzymes
IndustrySpecialty chemicalsUtilized in agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(4-benzamidobenzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

  • 1-(4-Benzamidobenzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide
  • 1-(4-Benzamidobenzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide
  • 1-(4-Benzamidobenzyl)-N-(m-xylyl)-1H-imidazole-4-carboxamide

Comparison: 1-(4-Benzamidobenzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications.

Biological Activity

The compound 1-(4-benzamidobenzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide is a member of the imidazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

1-(4-benzamidobenzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide can be characterized by its unique structural features, which include:

  • An imidazole ring
  • A benzamide moiety
  • A tolyl group

These structural components contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor growth .

Antitumor Activity

One of the most promising areas of research involves the compound's antitumor properties. Preclinical studies have demonstrated that it can enhance the efficacy of existing cancer therapies. For example, when combined with immune checkpoint inhibitors, it has shown synergistic effects in reducing tumor growth in mouse models .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits IDO and TDO enzymes
Antitumor EffectsSynergistic with immune checkpoint inhibitors
Immune ModulationEnhances T-cell responses

Study 1: Inhibition of IDO

In a study conducted by Mautino et al., the compound was evaluated for its ability to inhibit IDO in tumor models. The results indicated a significant reduction in tumor size when combined with anti-PD-1 therapy, suggesting a potential role in cancer immunotherapy .

Study 2: Combination Therapy

A recent investigation focused on the combination of this compound with chemotherapy agents. The findings revealed that it could enhance the effectiveness of drugs like gemcitabine and abraxane in preclinical models, leading to improved survival rates .

Q & A

Q. Basic

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3464 cm⁻¹, C=O at ~1602 cm⁻¹) .
  • ¹H-NMR : Key signals include aromatic protons (δ7.51–8.19), NH protons (δ10.55–12.51), and methyl groups (e.g., m-tolyl CH₃ at δ2.3–2.5) .
  • ¹³C-NMR : Confirms carboxamide (δ160–165 ppm) and benzimidazole carbons (δ115–151 ppm) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ adducts) .

How can reaction conditions be optimized to improve yield during carboxamide coupling?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst use : Phosphorus oxychloride (POCl₃) improves activation of carboxylic acid intermediates .
  • Temperature control : Reflux (~120°C) for imidazole ring closure, room temperature for hydrazine steps to avoid decomposition .
  • Stoichiometry : Excess m-toluidine (1.5–2.0 eq) drives coupling completion .

How should researchers resolve contradictions in spectral data (e.g., unexpected ¹H-NMR shifts)?

Q. Advanced

  • Verify purity : Re-run TLC/HPLC to exclude impurities .
  • DEPT-135/HSQC : Assign ambiguous carbons/protons (e.g., distinguish NH from aromatic CH) .
  • Computational modeling : Compare experimental ¹³C shifts with DFT-calculated values for resonance assignments .
  • Control experiments : Synthesize and analyze simpler analogues to isolate spectral contributions of substituents .

What strategies are effective for designing analogues with enhanced bioactivity?

Q. Advanced

  • Substituent variation : Replace m-tolyl with electron-withdrawing groups (e.g., 4-F-phenyl) to modulate electronic effects .
  • Heterocycle substitution : Introduce triazole or thiazole rings to improve binding affinity (e.g., via Cu-catalyzed azide-alkyne cycloaddition) .
  • Bioisosteric replacement : Swap benzamide for sulfonamide to enhance solubility .
  • Molecular docking : Prioritize analogues predicted to bind key targets (e.g., anticonvulsant receptors) using AutoDock/Vina .

What purification methods are recommended for isolating the final compound?

Q. Basic

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane → ethyl acetate) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point 189–191°C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical validation .

How can biological activity be systematically assessed for this compound?

Q. Advanced

  • In vitro assays :
    • Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents .
    • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • SAR studies : Correlate substituent electronegativity/steric effects with IC₅₀ values .
  • ADMET profiling : Microsomal stability assays and Caco-2 permeability tests .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

  • Thermal stability : DSC/TGA analysis shows decomposition >200°C; store at −20°C in amber vials .
  • Light sensitivity : UV-Vis monitoring reveals photodegradation; use light-protected containers .
  • Hydrolytic stability : pH 7.4 PBS buffer studies indicate carboxamide hydrolysis at 37°C after 72 hours; lyophilization recommended for long-term storage .

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